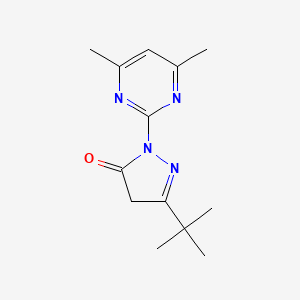

3-(Tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-8-6-9(2)15-12(14-8)17-11(18)7-10(16-17)13(3,4)5/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZKCAYYLBCCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one typically involves the reaction of tert-butyl hydrazine with 4,6-dimethyl-2-pyrimidinyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Various substitution reactions can occur, where functional groups on the pyrazolone ring are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazolinone Core

The tert-butyl group distinguishes the target compound from other pyrazolin-5-ones. Below is a comparative analysis of substituent-driven properties:

Table 1: Substituent Comparison

Key Observations :

Key Observations :

- The tert-butyl group may require protection/deprotection strategies during synthesis due to its bulk, whereas smaller groups (e.g., methyl or phenyltetrazolyl) are incorporated directly via condensation .

- Acidic conditions (e.g., HCl or AcOH) are common for cyclization and rearrangement steps in pyrazolin-5-one synthesis .

Structural and Analytical Considerations

Crystallographic tools like SHELX and ORTEP-3 are widely used for structural elucidation of such compounds.

Biological Activity

3-(Tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolin core substituted with a tert-butyl group and a pyrimidine moiety. Its unique structure contributes to its diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it was found to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human colon adenocarcinoma | 10.5 | Apoptosis induction |

| Human lung adenocarcinoma | 12.3 | Cell cycle arrest |

| Breast cancer | 8.7 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes.

| Cytokine/Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70% | 15 |

| IL-6 | 65% | 15 |

| COX-2 | 80% | 20 |

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate signaling pathways involved in cell survival and inflammation.

- Apoptotic Pathways : The compound activates caspases, leading to programmed cell death.

- NF-kB Inhibition : It inhibits NF-kB signaling, reducing the expression of inflammatory mediators.

- Cell Cycle Regulation : The compound affects cyclin-dependent kinases, resulting in cell cycle arrest.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using mouse models of cancer and inflammation. Results indicated a significant reduction in tumor size and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(4,6-dimethylpyrimidin-2-yl)-2-pyrazolin-5-one, and what intermediates are critical for its formation?

- Methodological Answer : The compound is synthesized via condensation reactions involving hydrazine derivatives and pyrimidine precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine reacts with diketones (e.g., dehydroacetic acid) in ethanol under reflux, followed by acid-catalyzed cyclization to form the pyrazolone core . Key intermediates include hydrazine-linked adducts and rearranged dihydroxy intermediates, which are characterized by NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign signals for the tert-butyl group (δ ~1.3 ppm, singlet) and pyrimidine protons (δ ~6.8–7.2 ppm) to confirm substitution patterns .

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement. ORTEP-3 or WinGX can visualize the 3D molecular geometry, resolving ambiguities in the pyrazolone ring conformation .

Q. How does the tert-butyl group influence the compound’s stability and solubility in common solvents?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing reactivity at the pyrazolone ring’s 3-position. Solubility tests in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents reveal preferential dissolution in ethanol (logP ~2.1), critical for reaction design .

Advanced Research Questions

Q. How can structural ambiguities (e.g., twinned crystals or disorder) in X-ray data be resolved during refinement?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin laws. For disorder, apply PART/SUMP constraints and refine occupancy factors. Validate results with R-factor convergence (<5%) and difference density maps .

Q. What strategies address contradictions between spectroscopic and crystallographic data (e.g., unexpected tautomerism)?

- Methodological Answer :

- Dynamic NMR : Probe temperature-dependent tautomer equilibria (e.g., keto-enol forms) by tracking proton shifts in DMSO-d6 .

- DFT Calculations : Compare experimental (X-ray) and computed (Gaussian/B3LYP) bond lengths to identify dominant tautomers .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer :

- Solvent Selection : Use acetic acid for acid-catalyzed cyclization to avoid esterification side reactions .

- Hydrazine Stoichiometry : Maintain a 1:1 molar ratio of hydrazine to diketone to prevent over-substitution .

- Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track intermediates and isolate the target compound (>95% purity) .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.